molecular formula C12H11ClN2O3S B5534321 3-chloro-4-methoxy-N-3-pyridinylbenzenesulfonamide

3-chloro-4-methoxy-N-3-pyridinylbenzenesulfonamide

Cat. No. B5534321
M. Wt: 298.75 g/mol
InChI Key: WKYDNZKFRYRQAW-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-3-pyridinylbenzenesulfonamide belongs to the class of sulfonamide compounds. Sulfonamides have been extensively studied due to their diverse applications, especially in medicinal chemistry.

Synthesis Analysis

  • The synthesis of related chloro-pyridinesulfonamide compounds involves steps like sulfonation, chlorination, and amination. For instance, chloro-3-pyridinesulfonamide was synthesized from 4-hydroxy pyridine with an overall yield of 41% (Pei, 2002).
  • Another related compound, 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide, was synthesized using a process involving chlorination, ammonolysis, condensation, and purification, yielding 75% (Zhang De-jun, 2006).

Molecular Structure Analysis

  • The molecular structure of sulfonamides, including pyridinesulfonamide derivatives, often exhibits the imide configuration rather than the amide form present in other sulfonamide compounds. This was observed in various crystalline forms of 4-amino-N-2-pyridinylbenzenesulfonamide, demonstrating conformational polymorphism (Bar & Bernstein, 1985).

Chemical Reactions and Properties

  • Sulfonamides including 3-chloro-pyridinyl derivatives have shown promising results in cell-based antitumor screens. For example, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide exhibited potent cell cycle inhibitory properties (Owa et al., 2002).

Physical Properties Analysis

  • The crystal structures of sulfonamide derivatives, such as 4-amino-N-2-pyridinylbenzenesulfonamide, reveal significant insights into their physical properties. These structures exhibit different molecular conformations and intermolecular interactions, which are critical in determining the physical characteristics of these compounds (Bar & Bernstein, 1985).

Chemical Properties Analysis

  • The chemical properties of sulfonamide derivatives are often influenced by their molecular structure. For instance, the imide configuration in sulfapyridine (a related compound) suggests unique reactivity patterns compared to other sulfonamides (Bar & Bernstein, 1985).
  • Additionally, studies on compounds like N-(4-methoxybenzyl)-3-phenylpropylamine reveal the chemical reactivity of the benzenesulfonamide group in various reactions (Kurosawa et al., 2003).

properties

IUPAC Name

3-chloro-4-methoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c1-18-12-5-4-10(7-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYDNZKFRYRQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide

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